molecular formula C11H13BrO3 B1442228 Benzoic acid, 4-bromo-3-propoxy-, methyl ester CAS No. 776314-91-1

Benzoic acid, 4-bromo-3-propoxy-, methyl ester

Cat. No.: B1442228
CAS No.: 776314-91-1
M. Wt: 273.12 g/mol
InChI Key: GLQHGGYXZJLPBB-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-bromo-3-propoxy-, methyl ester” is a complex organic compound with an ester linkage between the methyl group and the benzene ring . It belongs to the benzoate ester family and is derived from benzoic acid .


Synthesis Analysis

There are two ways to synthesize this compound . One method involves the hydrolysis of 4-bromo-3-methylbenzonitrile . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H13BrO3 . The molecular weight is 273.12 g/mol .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized from vanillin through steps including bromation, oxidation, and esterification. This synthesis process was characterized using techniques like 1H-NMR and IR (Zha, 2011).

Use in Polymerization and Catalysis

  • It has been utilized in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization of 1,6-heptadiynes, contributing to the development of block and tristar copolymers (Mayershofer, Nuyken, & Buchmeiser, 2006).

Pharmaceutical Applications

  • Its derivatives have been investigated as water-soluble nitric-oxide-releasing prodrugs of acetylsalicylic acid (ASA), showing potential for clinical application due to ASA release and anti-inflammatory activities (Rolando et al., 2013).

Crystallography Studies

  • Research in crystallography compares the crystal structures of similar compounds, contributing to the understanding of molecular interactions and properties (Suchetan et al., 2016).

Radiochemical Synthesis

  • The compound has been used in radiochemical synthesis, illustrating its utility in producing labeled compounds for research purposes (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Pharmacokinetics

  • It has been studied for its pharmacokinetics in rats, providing insights into its distribution and bioavailability, which is crucial for potential therapeutic applications (Xu et al., 2020).

Reactive Distillation

  • The compound is involved in the synthesis of various methyl esters through reactive distillation, highlighting its role in chemical process engineering (Aqar, Rahmanian, & Mujtaba, 2019).

Food Science

  • Benzoic acid derivatives, including the compound , are studied for their presence in foods and as additives. Understanding their behavior and effects is crucial for food safety and regulations (del Olmo, Calzada, & Nuñez, 2017).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, suggests that it may be harmful if swallowed and may cause severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Properties

IUPAC Name

methyl 4-bromo-3-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQHGGYXZJLPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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